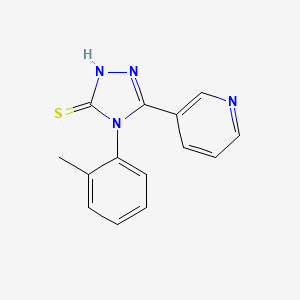
4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a 2-methylphenyl group, a pyridin-3-yl group, and a thiol group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring. This ring is a five-membered ring with three carbon atoms and two nitrogen atoms. The ring is substituted at the 4th position with a 2-methylphenyl group, at the 5th position with a pyridin-3-yl group, and at the 3rd position with a thiol group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring and the various substituents. The thiol group could potentially undergo oxidation or substitution reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the aromatic rings, the polarity of the molecule, and the presence of the thiol group .Scientific Research Applications
Antimicrobial Activities
- Synthesized derivatives of 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol have demonstrated significant antimicrobial activities. Various alkylated, Schiff base, and Mannich base derivatives were created and tested for their effectiveness against a range of microbes, showing varied levels of activity (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
- A study conducted by Karpun et al. (2021) also found that new S-substituted 4-alkyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol derivatives exhibited antimicrobial activity against various Gram-positive and Gram-negative microorganisms, demonstrating the compound's potential in antimicrobial applications (Karpun et al., 2021).
Corrosion Inhibition
- Schiff’s bases derived from pyridyl substituted triazoles, including variants of the subject compound, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies have shown that certain derivatives exhibit high efficiency in protecting mild steel from corrosion, indicating potential industrial applications (Ansari, Quraishi, & Singh, 2014).
Pharmacological Potential
- Triazole derivatives, including those related to 4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, have been synthesized and evaluated for their pharmacological properties. For example, thiazolidinones and Mannich bases of similar triazoles have been studied for antimicrobial and antitubercular activities, highlighting the compound's potential in drug development and therapeutic applications (Dave, Purohit, Akbari, & Joshi, 2007).
Structural and Chemical Properties
- The compound's structural and chemical properties have been a subject of study, with research focusing on understanding its behavior in different conditions and reactions. For instance, studies have been conducted to determine the acidity constants of 1,2,4-triazole derivatives in ethanol-water mixtures, providing insights into the compound's acid-base properties (Azimi, Khoobi, Zamani, & Zolgharnein, 2008).
properties
IUPAC Name |
4-(2-methylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c1-10-5-2-3-7-12(10)18-13(16-17-14(18)19)11-6-4-8-15-9-11/h2-9H,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGJQFIRJFZVPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2357172.png)
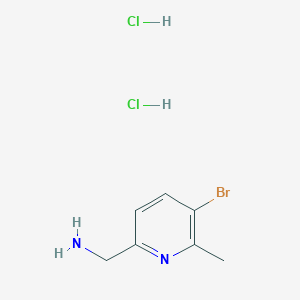
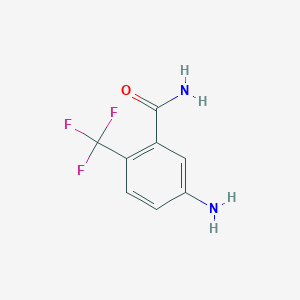
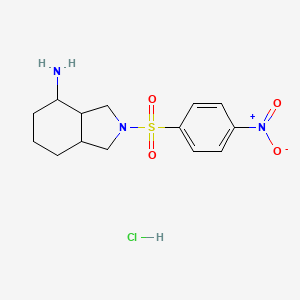
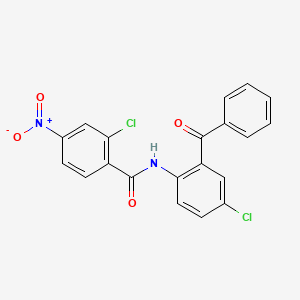
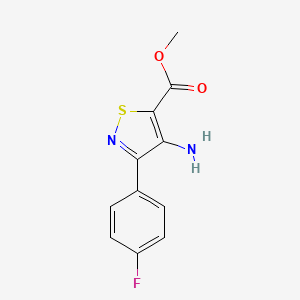
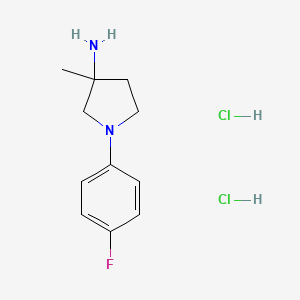
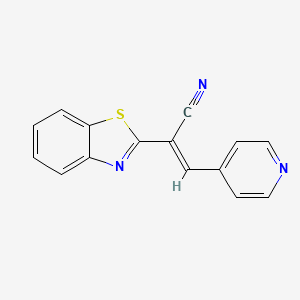
![3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B2357185.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2357189.png)
![Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2357190.png)
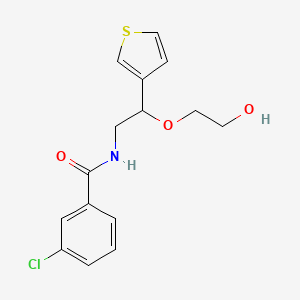
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2357192.png)
![3-Iodo-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2357194.png)